molecular formula C19H22O9 B1665252 Aloesin CAS No. 30861-27-9

Aloesin

Cat. No. B1665252
CAS RN: 30861-27-9
M. Wt: 394.4 g/mol
InChI Key: HKIKAXXIWJHWLY-ZIIYPAMZSA-N
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Description

Aloesin is a member of chromones . It is a natural product found in Aloe ferox, Aloe africana, and other organisms . This compound is primarily used in cosmetic products due to its bioactive properties .


Synthesis Analysis

A process for preparing alkylated aloesine in a C-7 hydroxyl group involves reacting an this compound group with an alkyl containing leaving group in the presence of a base .


Molecular Structure Analysis

This compound has a molecular formula of C19H22O9 . Its IUPAC name is 7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .


Chemical Reactions Analysis

The extraction of this compound from Aloe vera rind has been optimized using the response surface methodology . The variables time, temperature, solvent composition, and solid/liquid ratio were investigated .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 394 g/mol . Its melting point is 142-144°C .

Scientific Research Applications

Anti-Cancer Properties

Aloesin demonstrates significant potential in cancer treatment. For example, this compound suppresses cell growth and metastasis in ovarian cancer SKOV3 cells through the inhibition of the MAPK signaling pathway. It inhibits cell viability, arrests the cell cycle, and induces apoptosis, showing promise as a therapeutic drug for ovarian cancer (Zhang et al., 2017). Additionally, this compound derivatives from Aloe vera have been shown to exert antitumor properties, modulating antioxidant enzymes' activity and potentially aiding in cancer treatment (El-Shemy et al., 2010).

Skin Healing and Pigmentation

This compound significantly influences skin health, particularly in wound healing and pigmentation regulation. It has been found to accelerate skin wound healing by modulating MAPK/Rho and Smad signaling pathways both in vitro and in vivo, indicating therapeutic potential for treating cutaneous wounds (Wahedi et al., 2017). This compound also acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin production, suggesting its use as a pigmentation-altering agent for cosmetic or therapeutic applications (Jones et al., 2002).

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory effects. In a rat colitis model, dietary aloin, this compound, or aloe-gel demonstrated significant amelioration of intestinal inflammatory responses, with this compound being the most potent inhibitor. This suggests its potential application in alleviating symptoms of inflammatory conditions like ulcerative colitis (Park et al., 2011).

Antioxidant Properties

This compound and its derivatives are known for their antioxidant properties. They have been observed to exhibit lipid peroxidation inhibition, DPPH radical, and superoxide anion scavenging activities, which may contribute to their wound healing effects (Yagi et al., 2002).

Cell Growth and Wound Healing

This compound promotes cell growth and has implications for tissue regeneration. It stimulates the proliferation of cultured human hepatoma SK-HEP-1 cells, indicating its potential in tissue regeneration and wound healing processes (Lee et al., 1997).

Safety and Toxicity Evaluation

Studies on this compound's safety and toxicity have shown it to be non-genotoxic in various in vitro and in vivo assays. This indicates itspotential for safe use in various therapeutic applications, such as in functional food ingredients or cosmetics (Lynch et al., 2011).

Mechanism of Action

Target of Action

Aloesin, a chromone derivative isolated from the Aloe vera plant, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

This compound’s mechanism of action involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, leading to potential applications in skin lightening and the treatment of hyperpigmentation disorders .

Biochemical Pathways

This compound has been shown to promote wound healing by increasing cell migration via the phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These proteins play a key role in cell signaling pathways that regulate cell movement and proliferation, contributing to the healing process .

Result of Action

At the molecular and cellular level, this compound’s inhibition of tyrosinase leads to a decrease in melanin production, which can result in lighter skin pigmentation . In addition, this compound’s promotion of cell migration and proliferation can accelerate the wound healing process .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, Aloe vera gel, which contains this compound, has been shown to provide a barrier against moisture and gas exchange, conserving the firmness, color, and flavor of fruits and vegetables . This suggests that this compound might also exhibit stability and efficacy under a range of environmental conditions.

Safety and Hazards

Aloesin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Aloesin has shown significant potential in the prevention and treatment of gingivitis and periodontitis by reducing gingival index, plaque index, and probing depth and by increasing bone fill and regeneration . The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of this compound and its main compounds, particularly on bone protection, cancer, and diabetes .

properties

IUPAC Name

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIKAXXIWJHWLY-ZIIYPAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184877
Record name Aloesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30861-27-9
Record name Aloesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30861-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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